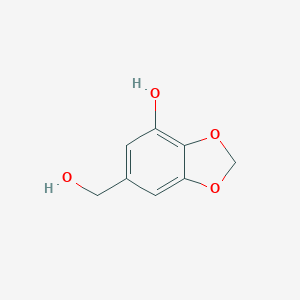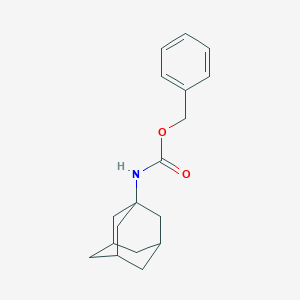
Di(triethyleneglycoltetradecylether) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(triethyleneglycoltetradecylether) phosphate (DTGD) is a surfactant that has gained attention in recent years due to its unique properties. It is used in various scientific research applications, including drug delivery, gene therapy, and nanotechnology. DTGD is a versatile compound that can be synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
Di(triethyleneglycoltetradecylether) phosphate acts as a surfactant, reducing the surface tension of liquids and allowing for the formation of emulsions. It has also been shown to interact with cell membranes, leading to increased uptake of drugs and genes by cells.
Efectos Bioquímicos Y Fisiológicos
Di(triethyleneglycoltetradecylether) phosphate has been shown to be non-toxic and biocompatible, making it an excellent candidate for use in various biomedical applications. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di(triethyleneglycoltetradecylether) phosphate is a versatile compound that can be easily synthesized and purified. It has been shown to be non-toxic and biocompatible, making it an excellent candidate for use in various biomedical applications. However, Di(triethyleneglycoltetradecylether) phosphate can be expensive to produce, and the synthesis process can be time-consuming.
Direcciones Futuras
There are several future directions for the use of Di(triethyleneglycoltetradecylether) phosphate in scientific research. One potential application is in the development of targeted drug delivery systems, where Di(triethyleneglycoltetradecylether) phosphate can be used to enhance the delivery of drugs to specific cells or tissues. Di(triethyleneglycoltetradecylether) phosphate can also be used in the development of new gene therapy approaches, where it can be used to improve the delivery of therapeutic genes to target cells. In addition, Di(triethyleneglycoltetradecylether) phosphate can be used in the development of new nanotechnology-based applications, where it can be used to produce nanoparticles with unique properties.
Conclusion
Di(triethyleneglycoltetradecylether) phosphate is a versatile compound that has shown promising results in various scientific research applications. It can be synthesized using different methods and has been shown to be non-toxic and biocompatible. Di(triethyleneglycoltetradecylether) phosphate has the potential to be used in the development of new drug delivery systems, gene therapy approaches, and nanotechnology-based applications. Further research is needed to fully understand the potential of Di(triethyleneglycoltetradecylether) phosphate in these applications.
Métodos De Síntesis
Di(triethyleneglycoltetradecylether) phosphate can be synthesized using a variety of methods, including the reaction of triethylene glycol with tetradecyl alcohol and phosphoryl chloride. The reaction produces Di(triethyleneglycoltetradecylether) phosphate as a white solid, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Di(triethyleneglycoltetradecylether) phosphate has been extensively studied for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs and can also improve the stability of drug formulations. Di(triethyleneglycoltetradecylether) phosphate has also been used in gene therapy to enhance the delivery of therapeutic genes to target cells. In addition, Di(triethyleneglycoltetradecylether) phosphate has been used in nanotechnology to produce nanoparticles with unique properties.
Propiedades
Número CAS |
126223-50-5 |
|---|---|
Nombre del producto |
Di(triethyleneglycoltetradecylether) phosphate |
Fórmula molecular |
C40H83O10P |
Peso molecular |
755.1 g/mol |
Nombre IUPAC |
bis[2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C40H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-43-29-31-45-33-35-47-37-39-49-51(41,42)50-40-38-48-36-34-46-32-30-44-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,41,42) |
Clave InChI |
MSUWVZAMHZCDTP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCCCCCCCCCCCCC |
Otros números CAS |
126223-50-5 |
Sinónimos |
di(triethyleneglycoltetradecylether) phosphate DTGTEP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)
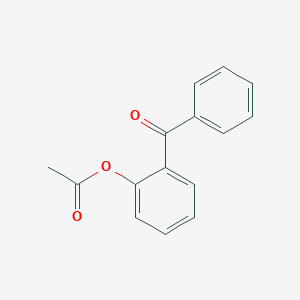
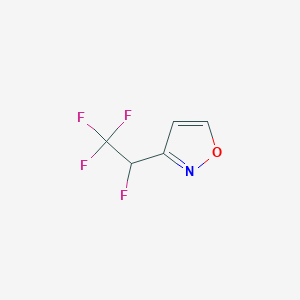
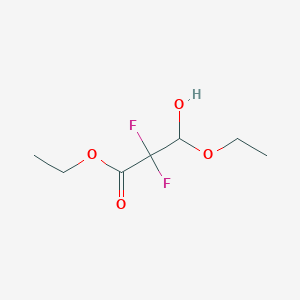
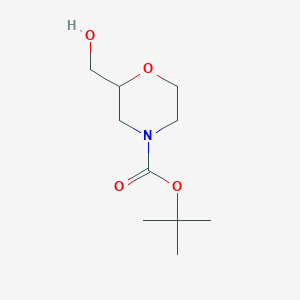
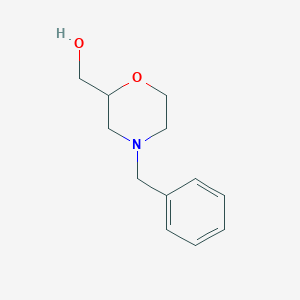
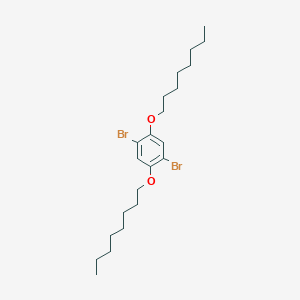
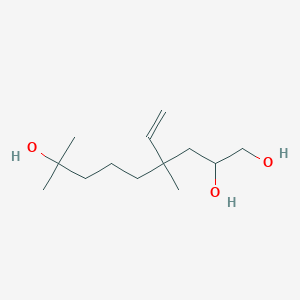
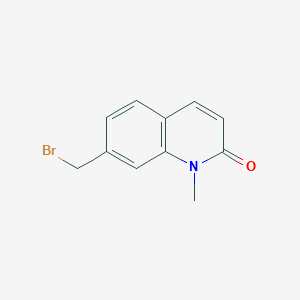
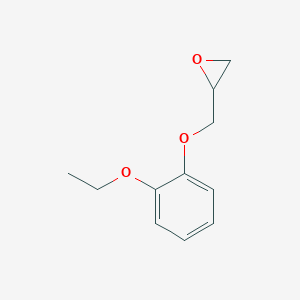
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

